molecular formula C30H26O2 B14476310 10,10'-Dimethoxy-9,9',10,10'-tetrahydro-9,9'-bianthracene CAS No. 65975-37-3

10,10'-Dimethoxy-9,9',10,10'-tetrahydro-9,9'-bianthracene

Cat. No.: B14476310
CAS No.: 65975-37-3
M. Wt: 418.5 g/mol
InChI Key: LSZORBMXWSMWON-UHFFFAOYSA-N
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Description

10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is a chemical compound with the molecular formula C30H26O2 It is a derivative of bianthracene, featuring methoxy groups at the 10 and 10’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene typically involves the reaction of appropriate anthracene derivatives with methoxy reagents under controlled conditions. One common method is the reduction of 10,10’-dimethoxy-9,9’-bianthracene using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene.

Chemical Reactions Analysis

Types of Reactions

10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced further to form fully hydrogenated derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, fully hydrogenated bianthracene derivatives, and various substituted bianthracene compounds.

Scientific Research Applications

10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene exerts its effects involves interactions with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxyanthracene: Similar in structure but lacks the tetrahydro and bianthracene features.

    4,4’-Dimethoxy-9,9’,10,10’-tetrahydro-1,1’-biphenanthrene: Another derivative with different substitution patterns.

    Dimethoxymethane: A simpler compound with methoxy groups but different core structure.

Uniqueness

10,10’-Dimethoxy-9,9’,10,10’-tetrahydro-9,9’-bianthracene is unique due to its specific substitution pattern and the presence of both methoxy and tetrahydro groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

65975-37-3

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

9-methoxy-10-(10-methoxy-9,10-dihydroanthracen-9-yl)-9,10-dihydroanthracene

InChI

InChI=1S/C30H26O2/c1-31-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(32-2)26-18-10-6-14-22(26)28/h3-18,27-30H,1-2H3

InChI Key

LSZORBMXWSMWON-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(C3=CC=CC=C13)C4C5=CC=CC=C5C(C6=CC=CC=C46)OC

Origin of Product

United States

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